N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step synthetic routes, including cyclization reactions, condensation reactions, and functional group transformations. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used as a probe to study the interactions between benzothiazole derivatives and biological targets such as enzymes and receptors.
Material Science: Benzothiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. Additionally, it can bind to receptors and modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide is unique compared to other benzothiazole derivatives due to the presence of the bromobenzamide moiety. This structural feature enhances its biological activity and selectivity for certain targets. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-2-phenylacetamide: Known for its antibacterial activity.
N-(1,3-benzothiazol-2-yl)-2-pyridinecarboxamide: Studied for its anticancer properties.
N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: Investigated for its antifungal activity.
These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUAYBIAXUWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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